5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c19-15-14-13(8-20-16(14)18-9-17-15)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDNREGXVQZJCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC4=C3C(=O)NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core can be synthesized by the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Naphthalene Substitution: The naphthalene moiety is introduced via a Suzuki-Miyaura coupling reaction, where a naphthalen-2-yl boronic acid is coupled with a halogenated thieno[2,3-d]pyrimidine intermediate in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Functionalized naphthalene derivatives with groups such as nitro, bromo, or alkyl.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thieno[2,3-d]pyrimidine derivatives, including 5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one.
- Mechanism of Action : Research indicates that these compounds can induce cell cycle arrest and apoptosis in cancer cells. For instance, a study demonstrated that derivatives exhibited significant inhibitory effects on MCF7 (breast cancer) and HSC3 (head and neck cancer) cell lines, with IC50 values indicating potent activity (e.g., one derivative showed an IC50 of 10.8 µM against HSC3) .
- Molecular Docking Studies : In silico evaluations have been conducted to understand the binding interactions of these compounds with specific targets like Hsp90, a protein involved in cancer cell proliferation . Such studies reveal crucial insights into how these compounds can be optimized for enhanced anticancer efficacy.
Pharmacological Activities
The thieno[2,3-d]pyrimidine scaffold is associated with various pharmacological activities beyond anticancer effects:
- Calcium Receptor Antagonism : Patents have reported that derivatives of thieno[2,3-d]pyrimidin-4(3H)-one serve as calcium receptor antagonists, indicating potential applications in cardiovascular diseases .
- Anti-inflammatory and Analgesic Effects : Thienopyrimidine derivatives have been noted for their anti-inflammatory properties, suggesting they could be developed into treatments for conditions characterized by inflammation .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves various chemical methodologies that enhance its pharmacological profile:
- Synthetic Pathways : The compound can be synthesized through condensation reactions involving thiophenes and primary amines, yielding derivatives with varying substituents that influence their biological activity .
- Structure-Activity Relationships (SAR) : The presence of naphthalene moieties has been linked to improved potency and selectivity against certain biological targets. Studies emphasize the significance of substituents at different positions on the thieno[2,3-d]pyrimidine ring in modulating activity .
Case Studies and Experimental Findings
Several experimental findings illustrate the compound's potential:
| Study | Findings | Applications |
|---|---|---|
| Study 1 | Identified derivatives with IC50 values ranging from 10.8 µM to 12.4 µM against various cancer cell lines | Anticancer drug development |
| Study 2 | Demonstrated anti-inflammatory effects in preclinical models | Potential treatment for inflammatory diseases |
| Study 3 | Molecular docking studies revealed strong binding affinity to Hsp90 | Targeted therapy for cancer |
Mechanism of Action
The mechanism of action of 5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one varies depending on its application:
Antimicrobial Activity: The compound likely disrupts bacterial cell wall synthesis or interferes with essential bacterial enzymes.
Antitubercular Activity: It may inhibit the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.
Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The pharmacological profile of thieno[2,3-d]pyrimidin-4(3H)-ones is highly dependent on substituents at position 4. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance stability and modulate electronic interactions with targets like kinases .
- Aromatic Bulk (e.g., naphthalen-2-yl): Likely improves binding to hydrophobic regions in enzymes (e.g., VEGFR-2’s allosteric pocket) but may reduce solubility .
Pharmacological Activity Comparison
Analgesic Activity
- 5-Phenyl and Aliphatic Derivatives : Compounds 2d, 2k, and 2h (with aliphatic chains) showed superior analgesic activity (Eddy’s hot plate method) compared to phenyl-substituted analogs .
Anticancer Activity
- 5,6-Dimethyl-2-(benzylamino) Derivative (5a): Demonstrated significant cytotoxicity against melanoma MDA-MB-435 cells (GP = -31.02%) .
- VEGFR-2-Targeted Derivatives: Hybrids with 1,3,4-oxadiazol spacers showed nanomolar IC₅₀ values, with hydrophobic tails (e.g., tetrahydrobenzo groups) enhancing allosteric binding . The naphthalen-2-yl group could mimic this effect.
Melanin Modulation
- Azepine-Fused Derivatives : Increased melanin synthesis in murine B16 cells by 40–60%, suggesting substituent flexibility for dermatological applications .
Biological Activity
5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core with a naphthyl substituent, which contributes to its biological activity. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, making it a versatile scaffold in drug design.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including this compound. These compounds exhibit their anticancer effects through multiple mechanisms:
- Induction of Apoptosis and Necroptosis: Research indicates that these compounds can trigger programmed cell death pathways, which are crucial for eliminating cancer cells. They have been shown to induce apoptosis and necroptosis in various cancer cell lines, enhancing their therapeutic efficacy against tumors .
- Microtubule Targeting: Some derivatives have demonstrated the ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. For instance, certain analogs exhibited potent antiproliferative effects with IC50 values below 40 nM in cancer cell lines .
2. Calcium Receptor Antagonism
This compound has also been identified as a calcium receptor antagonist. This activity is significant because calcium signaling plays a pivotal role in various physiological processes, including muscle contraction and neurotransmitter release. By inhibiting calcium receptor activity, this compound may help regulate conditions associated with calcium dysregulation .
Pharmacological Profiles
The following table summarizes the key biological activities and associated IC50 values of this compound and its analogs:
| Activity | IC50 (nM) | Mechanism |
|---|---|---|
| Antiproliferative (Cancer) | < 40 | Induction of apoptosis/necroptosis |
| Microtubule depolymerization | < 19 | Disruption of microtubule dynamics |
| Calcium receptor antagonism | N/A | Inhibition of calcium signaling |
Case Studies
Case Study 1: Anticancer Efficacy in Breast Cancer Models
In a study evaluating the efficacy of thieno[2,3-d]pyrimidine derivatives in breast cancer models, this compound was found to significantly reduce cell viability in MDA-MB-435 cells. The compound demonstrated an IC50 value of approximately 9 nM for antiproliferative effects and effectively induced microtubule depolymerization at concentrations as low as 10 µM .
Case Study 2: Calcium Homeostasis Regulation
Another investigation focused on the role of this compound in regulating calcium homeostasis. In vivo studies showed that administration of the compound resulted in altered plasma parathyroid hormone (PTH) levels, indicating its potential as a therapeutic agent for conditions related to calcium imbalance .
Q & A
Basic: What are the standard synthetic routes for 5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one?
Answer:
The compound is typically synthesized via cyclocondensation of 2-amino-4-(naphthalen-2-yl)thiophene-3-carbonitrile with formic acid under reflux conditions (16–18 hours), yielding ~85% product . Alternative methods include the use of Vilsmeier–Haack reagent (DMF-POCl₃) for thieno[2,3-d]pyrimidin-4(3H)-one scaffold formation, followed by functionalization with naphthalene derivatives . Key characterization involves IR (C=O stretch at ~1720 cm⁻¹) and ¹H-NMR (aromatic protons at δ 7.60–8.01 ppm for naphthalene) .
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
Validation combines spectroscopic and chromatographic techniques:
- IR Spectroscopy : Confirms carbonyl (C=O) and NH groups (e.g., 1721 cm⁻¹ for C=O, 3200–3321 cm⁻¹ for NH₂) .
- ¹H-NMR : Identifies aromatic protons (naphthalene integration at 6H) and methyl/methylene groups (e.g., δ 1.49 ppm for CH₃) .
- Melting Point Analysis : Consistency with literature values (e.g., 214–256°C for analogous derivatives) ensures purity .
Basic: What in vitro assays are used for preliminary bioactivity screening?
Answer:
Common assays include:
- Tyrosinase Inhibition : Molecular docking (AutoDock Vina) evaluates binding affinity to tyrosinase active sites; IC₅₀ values are compared to kojic acid as a positive control .
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Antimicrobial Screening : Agar diffusion assays (e.g., against S. aureus or E. coli) with zone-of-inhibition measurements .
Advanced: How can computational methods guide the optimization of bioactivity?
Answer:
- Molecular Docking : Predict binding modes to targets like VEGFR-2 or tyrosinase using software (e.g., OpenEye Fred Receptor). Substituents like 1,3,4-oxadiazole improve hinge-region interactions in kinase targets .
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to prioritize derivatives with persistent hydrogen bonds .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design potent analogs .
Advanced: What strategies resolve contradictions in bioactivity data across studies?
Answer:
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Structural Benchmarking : Compare activity of the naphthalene derivative to phenyl or chlorophenyl analogs (e.g., 4g in vs. 4d in ).
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., electron-withdrawing groups enhance tyrosinase inhibition) .
Advanced: How does the naphthalen-2-yl substituent influence pharmacological properties compared to other aryl groups?
Answer:
- Enhanced Hydrophobicity : Naphthalene increases logP, improving membrane permeability (e.g., ~2.5 vs. 1.8 for phenyl derivatives) .
- π-π Stacking : The planar structure stabilizes interactions with aromatic residues in enzyme active sites (e.g., tyrosinase His263) .
- Bioactivity Trade-offs : While anticancer potency may rise (e.g., IC₅₀ = 12 µM vs. 25 µM for phenyl), solubility decreases, requiring formulation adjustments .
Advanced: What methodologies improve selectivity for cancer cells over normal cells?
Answer:
- Targeted Hybrid Design : Combine thieno[2,3-d]pyrimidin-4(3H)-one with 1,3,4-oxadiazole to exploit differential expression of VEGFR-2 in cancer cells .
- Prodrug Strategies : Introduce pH-sensitive groups (e.g., acetyl) that hydrolyze selectively in tumor microenvironments .
- Selectivity Index (SI) Screening : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells); prioritize compounds with SI > 3 .
Advanced: How are multi-step syntheses optimized for scalability?
Answer:
- One-Pot Reactions : Reduce purification steps (e.g., HCl-catalyzed condensation of 2-aminothiophenes with cyanopyridines yields 85–90% product) .
- Solvent-Free Conditions : Use POCl₃/DMF for cyclization, minimizing waste and reaction time (e.g., 3 hours at 80°C) .
- Flow Chemistry : Continuous processing improves yield of intermediates (e.g., 2-amino-3-cyanothiophene synthesis) .
Basic: What safety precautions are critical during handling?
Answer:
- PPE : Gloves and goggles to avoid dermal/ocular exposure (LD₅₀ data suggests moderate toxicity) .
- Ventilation : Use fume hoods due to volatile reagents (e.g., POCl₃, formamide) .
- Waste Disposal : Neutralize acidic/byproduct streams before disposal .
Advanced: How can substituent variations at the 2-position modulate dihydrofolate reductase (DHFR) inhibition?
Answer:
- Hydrogen-Bond Donors : 2-Amino groups enhance DHFR binding (e.g., 4a in has IC₅₀ = 0.8 µM vs. 4.2 µM for methyl derivatives).
- Steric Effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in 4c ) reduce activity by disrupting active-site access.
- Electron-Withdrawing Groups : Chlorine at the 4-position (4d ) improves IC₅₀ by 40% via polar interactions with DHFR Asp27.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
